molecular formula C17H15N3O3 B15003385 N-benzyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

N-benzyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B15003385
M. Wt: 309.32 g/mol
InChI Key: XOCCRNZOWGJWOS-UHFFFAOYSA-N
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Description

N-benzyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-benzyl-3-(3-hydroxyphenyl)-1,2,4-oxadiazole-5-carboxamide.

    Reduction: Formation of N-benzyl-3-(3-methoxyphenyl)-1,2,4-oxadiazoline-5-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: Used in the development of novel materials with specific electronic and optical properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of N-benzyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. For example, its potential anticancer activity may involve inhibition of key enzymes involved in cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid
  • N-benzyl-3-(3-hydroxyphenyl)-1,2,4-oxadiazole-5-carboxamide
  • N-benzyl-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

Uniqueness

N-benzyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This structural feature may enhance its potential as a pharmacologically active compound and its utility in materials science applications.

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

N-benzyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H15N3O3/c1-22-14-9-5-8-13(10-14)15-19-17(23-20-15)16(21)18-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,18,21)

InChI Key

XOCCRNZOWGJWOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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